The presence of three hydroxyl groups (OH) suggests potential for hydrogen bonding and interaction with biological molecules. Researchers might investigate its ability to bind to enzymes or receptors, potentially leading to the development of new drugs or probes for biological processes [].
Hydroxyl groups are known for their antioxidant properties. Scientists might study whether 1,1,1-Tris(4-hydroxyphenyl)ethane can scavenge free radicals and protect cells from oxidative damage [].
Aromatic rings and central ethane core provide a rigid structure. Researchers might explore its potential use in the development of new polymers or materials with specific properties [].
1,1,1-Tris(4-hydroxyphenyl)ethane is an organic compound with the molecular formula and a CAS number of 27955-94-8. It is commonly referred to as 4,4',4''-ethylidynetrisphenol. This compound is characterized by its three hydroxyl groups attached to phenyl rings, making it a polyphenolic compound. It appears as an off-white to tan powder and is known for its low solubility in water (approximately 25.2 mg/L) and relatively high density (specific gravity of 1.226) .
The synthesis of this compound typically involves the reaction of phenol with 4-hydroxyacetophenone or 2,4-pentanedione in the presence of a sulfonic acid catalyst and a mercaptan co-catalyst .
Several methods exist for synthesizing 1,1,1-tris(4-hydroxyphenyl)ethane:
1,1,1-Tris(4-hydroxyphenyl)ethane is primarily utilized in the following applications:
Several compounds share structural similarities with 1,1,1-tris(4-hydroxyphenyl)ethane:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Bisphenol A | Two hydroxyl groups; widely used in plastics | |
Tris(2-hydroxyethyl)amine | Triamine structure; used as a stabilizer | |
Resveratrol | Polyphenolic; known for antioxidant properties |
Uniqueness of 1,1,1-Tris(4-hydroxyphenyl)ethane:
Environmental Hazard